molecular formula C14H19NO5S B2888978 [2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid CAS No. 876896-12-7

[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid

Cat. No. B2888978
CAS RN: 876896-12-7
M. Wt: 313.37
InChI Key: HAVTUTMMHIANFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as “[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid”, has been a significant area of research in medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine nucleus, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analgesic Activity

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a compound similar to “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid”, exhibited good analgesic activity, comparable or superior to paracetamol . This suggests that “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid” could potentially have similar applications.

Anticancer Activity

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid”, were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in the development of certain types of cancer .

Solid-Phase Organic Synthesis

Compounds similar to “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid” have been used as substrates in solid-phase organic synthesis . This suggests that “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid” could potentially be used in similar applications.

Multicomponent Reactions

Piperidine derivatives are often involved in multicomponent reactions, a type of reaction that combines three or more reactants to form a product . “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid” could potentially be used in such reactions.

Biological Activity Studies

Piperidine derivatives are often studied for their biological activity . “[2-Methyl-4-(piperidine-1-sulfonyl)-phenoxy]-acetic acid” could potentially be used in biological studies to understand its effects and potential therapeutic applications.

Future Directions

The future directions for research on “[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid” could involve designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-11-9-12(5-6-13(11)20-10-14(16)17)21(18,19)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVTUTMMHIANFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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